Vicoprofen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

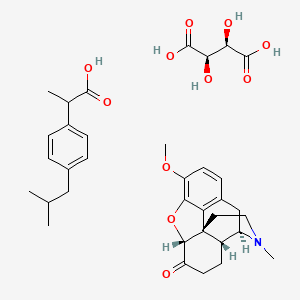

Vicoprofen, also known as this compound, is a useful research compound. Its molecular formula is C35H45NO11 and its molecular weight is 655.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Postoperative Pain Management

Efficacy in Dental Procedures

A double-blind randomized study compared Vicoprofen to acetaminophen with codeine and placebo in managing postoperative dental pain following the extraction of impacted mandibular third molars. The study involved 125 patients and demonstrated that this compound provided significantly better pain relief than both placebo and acetaminophen with codeine. The duration of analgesia was also longer for this compound (median 5.5 hours) compared to acetaminophen with codeine (median 3.03 hours) and placebo (median 1.00 hour) .

Comparison with Other Analgesics

Single-Dose Studies

In various clinical trials involving surgical patients, this compound has shown greater efficacy than both placebo and its individual components when administered as a single dose. In one study involving 940 patients undergoing abdominal, gynecological, or orthopedic surgeries, this compound demonstrated superior pain relief compared to ibuprofen or hydrocodone alone .

Special Populations

Patients on Antidepressants

Research indicates that selective serotonin reuptake inhibitors (SSRIs), commonly prescribed antidepressants, may reduce the effectiveness of hydrocodone. Patients taking SSRIs who were prescribed this compound experienced more pain postoperatively compared to those not on SSRIs. This finding highlights the need for careful consideration when prescribing opioids to patients on SSRIs to avoid inadequate pain management .

Risks of Addiction and Misuse

The combination of an opioid and an NSAID poses risks related to addiction, abuse, and misuse. The FDA has emphasized the importance of reserving this compound for patients who have not tolerated or achieved adequate analgesia from non-opioid alternatives .

Drug Interactions

This compound can interact with other medications, particularly NSAIDs like aspirin, which may alter protein binding without significantly affecting clearance . Additionally, renal impairment has not been thoroughly studied in relation to this compound pharmacokinetics, warranting caution in prescribing it to patients with renal issues.

Opioid-Induced Hyperalgesia

A study investigated the effects of chronic high doses of Vicodin (which contains hydrocodone) on thermal pain sensitivity in a rodent model. Results indicated that chronic exposure led to increased sensitivity to thermal pain but not mechanical pain, suggesting a phenomenon known as opioid-induced hyperalgesia . This finding raises concerns about long-term opioid use and its paradoxical effects on pain perception.

Meconium Analysis for Hydrocodone Detection

Two case studies reported the detection of hydrocodone in meconium samples following positive opiate immunoassay screenings. These cases underscore the importance of monitoring for opioid exposure in newborns when mothers are prescribed opioids like this compound during pregnancy .

Propriétés

Numéro CAS |

615580-69-3 |

|---|---|

Formule moléculaire |

C35H45NO11 |

Poids moléculaire |

655.7 g/mol |

Nom IUPAC |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid |

InChI |

InChI=1S/C18H21NO3.C13H18O2.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;;1-,2-/m0.1/s1 |

Clé InChI |

OPEYVVLXBYHKDO-DANDVKJOSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérique |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |

Key on ui other cas no. |

615580-69-3 |

Synonymes |

hydrocodone tartrate - ibuprofen hydrocodone tartrate, ibuprofen drug combination Vicoprofen |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.